
4-(4-Fluoropiperidin-1-yl)benzoic acid
Overview
Description
4-(4-Fluoropiperidin-1-yl)benzoic acid is a synthetic compound with the molecular formula C₁₂H₁₄FNO₂.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoropiperidin-1-yl)benzoic acid typically involves the reaction of 4-fluoropiperidine with benzoic acid derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoropiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
4-(4-Fluoropiperidin-1-yl)benzoic acid has been investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas:
- Antiviral Agents : Preliminary studies suggest that derivatives of this compound may inhibit viral entry into host cells, particularly against viruses like Ebola and Marburg, showing promising EC50 values below 10 µM.
- Proteasome Modulation : The compound has been linked to enhancing proteasomal activity, which is crucial for regulating protein degradation pathways. This property may have implications in treating age-related diseases.
- Antimicrobial Activity : Research indicates significant antibacterial and antifungal effects against various pathogens, suggesting its utility in developing new antimicrobial agents.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex fluorinated compounds. Its ability to undergo various chemical transformations allows researchers to create diverse derivatives that can be tailored for specific applications.
Case Study 1: Antiviral Efficacy
In a study evaluating antiviral properties, this compound was tested against pseudoviruses simulating Ebola and Marburg infections. Results indicated significant inhibitory effects, suggesting potential for further development as an antiviral agent.
Case Study 2: Proteostasis Modulation
A detailed investigation into the effects on human fibroblasts revealed that this compound significantly increased cathepsin B and L activity. This modulation is linked to improved protein degradation processes, indicating therapeutic potential in age-related diseases.
Mechanism of Action
The mechanism of action of 4-(4-Fluoropiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its effects.
Comparison with Similar Compounds
4-(4-Fluoropiperidin-1-yl)benzoic acid shares structural similarities with other synthetic cannabinoids such as AM-2201 and JWH-018. it is unique in its specific functional groups and the resulting chemical and biological properties. Similar compounds include:
AM-2201: A synthetic cannabinoid with a similar indazole structure.
JWH-018: Another synthetic cannabinoid with comparable effects and applications.
Biological Activity
4-(4-Fluoropiperidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHFNO. The compound features a piperidine ring substituted with a fluorine atom and a benzoic acid moiety, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the antimicrobial activity of the compound against selected pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.25 |
Enterococcus faecalis | 12.5 |
Bacillus subtilis | 3.12 |
Pseudomonas aeruginosa | 25 |
These values indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the piperidine and benzoic acid moieties can significantly influence biological activity:
- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability.
- Piperidine Ring Modifications : Alterations in the piperidine structure can lead to variations in potency and selectivity against different bacterial strains.
Research indicates that compounds with similar structural frameworks but different substitutions can exhibit varying levels of antimicrobial efficacy, suggesting that further modifications could yield even more potent derivatives .
Case Studies
- In Vivo Efficacy : In a mouse model of infection, compounds structurally related to this compound demonstrated promising results in reducing bacterial load and improving survival rates among infected subjects. The study highlighted the compound's potential as a therapeutic agent against resistant strains of bacteria .
- Toxicity Assessments : Toxicity evaluations using Daphnia magna as a model organism revealed that while some analogs exhibited moderate toxicity, this compound showed significantly lower toxicity compared to other tested compounds. This suggests a favorable safety profile for further development .
Properties
IUPAC Name |
4-(4-fluoropiperidin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-7-14(8-6-10)11-3-1-9(2-4-11)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJLEYBMOBJUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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